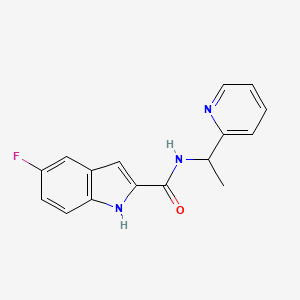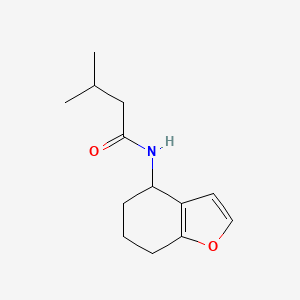
3-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide, commonly known as MTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTB belongs to the family of benzofuran derivatives and has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities.
Mécanisme D'action
The exact mechanism of action of MTB is not fully understood. However, it has been proposed that MTB exerts its pharmacological effects by modulating various signaling pathways in the body. For example, MTB has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. MTB has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MTB has been found to exert various biochemical and physiological effects in the body. For example, MTB has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. MTB has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, MTB has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MTB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. MTB is also stable and can be stored for long periods without degradation. However, MTB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in some animal models. Additionally, the exact mechanism of action of MTB is not fully understood, which can make it challenging to design experiments to study its pharmacological effects.
Orientations Futures
MTB has shown promising results in preclinical studies for its potential therapeutic applications. However, further research is needed to fully understand its pharmacological effects and to determine its safety and efficacy in humans. Some future directions for research on MTB include:
1. Investigating the effects of MTB on other signaling pathways involved in inflammation and cancer.
2. Studying the effects of MTB on different types of cancer cells.
3. Examining the safety and efficacy of MTB in human clinical trials.
4. Developing new formulations of MTB to improve its solubility and bioavailability.
5. Investigating the potential of MTB as a combination therapy with other anti-cancer drugs.
In conclusion, MTB is a synthetic compound that has shown promising results for its potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and anti-oxidant properties and has been studied extensively in animal models. However, further research is needed to fully understand its pharmacological effects and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of MTB involves the reaction of 3-methylbutanoic acid with 4,5,6,7-tetrahydro-1-benzofuran-4-carboxylic acid chloride in the presence of a suitable base. The resulting product is then treated with ammonia to yield MTB. The synthesis of MTB has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
MTB has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in various animal models. MTB has also been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MTB has been found to possess anti-oxidant properties and has been shown to protect against oxidative stress-induced damage.
Propriétés
IUPAC Name |
3-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)8-13(15)14-11-4-3-5-12-10(11)6-7-16-12/h6-7,9,11H,3-5,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVMHUMCUWUUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCCC2=C1C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
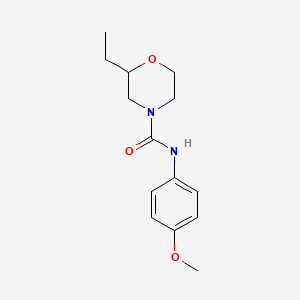
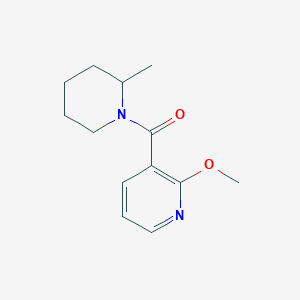
![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)
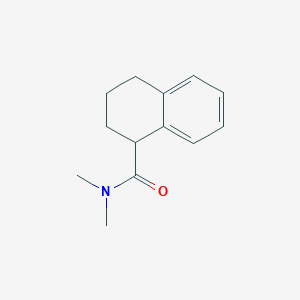
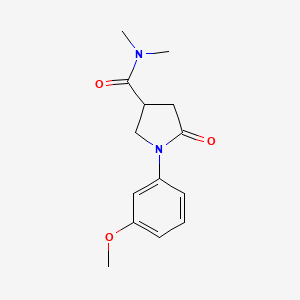
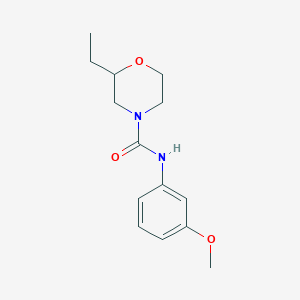
![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)
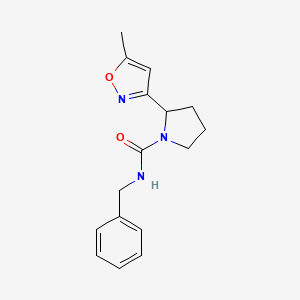
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
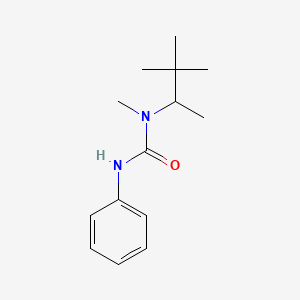
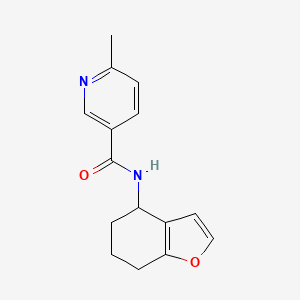
![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
